4-Chloro-6-propylpyrimidin-2-amine
Description
4-Chloro-6-propylpyrimidin-2-amine is a substituted pyrimidine derivative characterized by a chlorine atom at the 4-position, a propyl group at the 6-position, and an amine group at the 2-position. Pyrimidine derivatives are widely studied for their roles in drug discovery, particularly in kinase inhibition and agrochemical applications due to their tunable electronic and steric properties .
Properties
IUPAC Name |
4-chloro-6-propylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-2-3-5-4-6(8)11-7(9)10-5/h4H,2-3H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMDKQQOSGMNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-propylpyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with propylamine under basic conditions. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (80-90°C) to facilitate the substitution of the chloro groups with the propylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-propylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives, while oxidation reactions can produce corresponding oxo derivatives.
Scientific Research Applications
4-Chloro-6-propylpyrimidin-2-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyrimidines.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-propylpyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and propyl groups enhance its binding affinity and selectivity towards these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Structural and Electronic Effects
- Propyl vs. Methoxy/Cyclohexyl: The 6-propyl group in the target compound is an electron-donating alkyl chain, enhancing nucleophilicity at the 4-chloro position compared to electron-withdrawing groups like methoxy (-OCH₃) .
- Methoxy Derivatives: 4-Chloro-6-methoxypyrimidin-2-amine exhibits strong hydrogen-bonding capabilities, evidenced by its co-crystallization with succinic acid (R factor = 0.024, X-ray study) . This contrasts with the hydrophobic propyl group, which may favor interactions in non-polar environments.
Research Findings and Trends
- Crystallography : Methoxy-substituted pyrimidines form stable co-crystals (e.g., with succinic acid), aiding in purification and formulation .
- Computational Modeling : Substituent effects on pyrimidine ring planarity and intermolecular interactions (e.g., graph set analysis) are critical for predicting crystal packing and solubility .
- High-Throughput Synthesis : Complex analogs like 4-chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine (CAS 1026764-48-6) highlight trends toward functionalized pyrimidines for targeted drug discovery .
Biological Activity
4-Chloro-6-propylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound's structure, characterized by a chloro group and a propyl substituent on the pyrimidine ring, influences its interaction with various biological targets, including enzymes and receptors.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 185.64 g/mol
- Structural Features : The presence of chlorine at position 4 and a propyl group at position 6 contributes to its unique reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloro and propyl groups enhance the compound's binding affinity, enabling it to act as an inhibitor of various enzymes. Notably, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, mediators of inflammation.
Table 1: Inhibitory Activity Against COX Enzymes
| Compound | Target Enzyme | IC (μM) | Reference |
|---|---|---|---|
| This compound | COX-1 | 0.05 ± 0.01 | |
| This compound | COX-2 | 0.04 ± 0.02 | |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
This data suggests that the compound possesses comparable potency to established anti-inflammatory drugs like celecoxib.
Enzyme Inhibition Studies
In addition to its anti-inflammatory effects, this compound has been evaluated for its role as an enzyme inhibitor in various biochemical assays. Its structural similarity to other biologically active pyrimidines allows it to modulate enzyme activity effectively.
Case Studies and Research Findings
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models have shown that administration of this compound significantly reduces inflammation compared to control groups, highlighting its therapeutic potential in treating inflammatory diseases.
- Structure–Activity Relationship (SAR) : A detailed SAR analysis has revealed that modifications on the pyrimidine ring can enhance or diminish biological activity. The presence of electron-withdrawing groups like chlorine at specific positions increases binding affinity towards COX enzymes, thereby improving anti-inflammatory efficacy.
- Neuropharmacological Studies : Preliminary investigations suggest that derivatives of this compound may also exhibit neuroprotective effects, potentially modulating neurotransmitter systems involved in neurological disorders.
Future Directions
Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- Mechanistic Studies : Elucidating the precise molecular mechanisms by which this compound exerts its effects on various biological pathways.
- Clinical Trials : Conducting clinical trials to assess safety and efficacy in human subjects for potential therapeutic applications in inflammation-related conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
